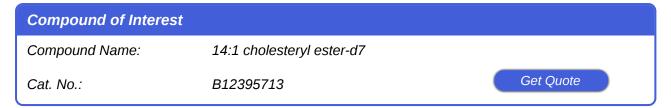


An In-depth Technical Guide to Cholesteryl Myristoleate-d7

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cholesteryl myristoleate-d7, a deuterated analog of cholesteryl myristoleate. This document details its chemical structure, physicochemical properties, and provides exemplary experimental protocols for its synthesis and analysis. Furthermore, it contextualizes the biological relevance of cholesteryl esters in metabolic pathways.

Core Compound Details

Cholesteryl myristoleate-d7 is a synthetically modified version of cholesteryl myristoleate where seven hydrogen atoms on the terminal isopropyl group of the cholesterol tail have been replaced with deuterium. This isotopic labeling makes it a valuable tool for a variety of biochemical and medical research applications, particularly in studies involving mass spectrometry-based quantification where it can be used as an internal standard.

Chemical Structure and Properties

The molecular structure consists of a cholesterol-d7 moiety esterified with myristoleic acid, a monounsaturated fatty acid.

Table 1: Physicochemical Properties of Cholesteryl Myristoleate-d7



Property	Value	Source
Systematic Name	cholest-5-en-3β-yl(d7) (9Z- tetradecenoate)	LIPID MAPS
Synonyms	25,26,26,26,27,27,27- heptadeuteriocholest-5-en- 3beta-ol (9Z-tetradecenoate), cholesteryl-d7 myristoleate	LIPID MAPS
Molecular Formula	C41H63D7O2	LIPID MAPS
Exact Mass	601.581518	LIPID MAPS
Molecular Weight	602.03	Calculated
InChlKey	LAMGDJMPDNVWTB- MHKUVELWSA-N	LIPID MAPS

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and analysis of cholesteryl myristoleate-d7, based on established methods for cholesteryl esters.

Synthesis of Cholesteryl Myristoleate-d7

A common method for synthesizing cholesteryl esters is through the esterification of cholesterol with a fatty acid.[1][2][3] A generalized protocol is described below.

2.1.1. Materials and Reagents

- Cholesterol-d7
- Myristoleoyl chloride (or myristoleic acid and a coupling agent like DCC)
- Anhydrous pyridine or another suitable base
- Anhydrous toluene or dichloromethane as a solvent
- Silica gel for column chromatography



· Hexane and ethyl acetate for elution

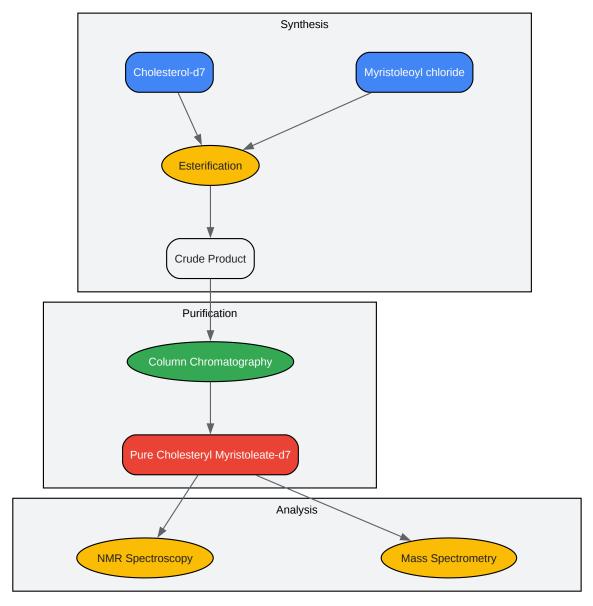
2.1.2. Synthesis Procedure

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve cholesterol-d7 in the anhydrous solvent.
- Addition of Reagents: Add anhydrous pyridine to the solution, followed by the dropwise addition of myristoleoyl chloride at 0°C.
- Reaction: Allow the mixture to warm to room temperature and stir overnight.
- Work-up: Quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCI, saturated sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
 under reduced pressure. Purify the crude product by silica gel column chromatography using
 a hexane/ethyl acetate gradient.
- Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

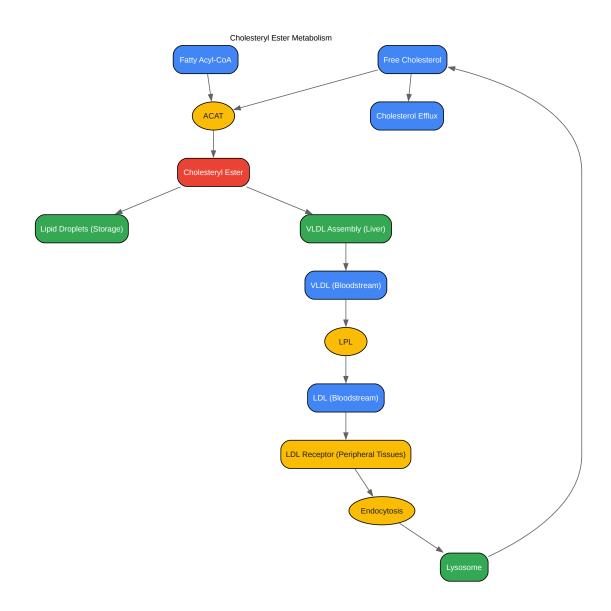
Workflow for the Synthesis of Cholesteryl Myristoleate-d7



Synthesis Workflow







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